1-Hydroxy-2,6-dimethylpyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

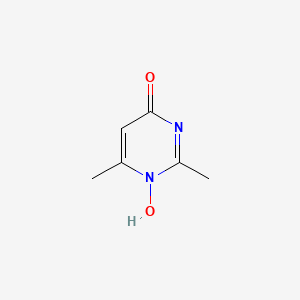

1-Hydroxy-2,6-dimethylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and an oxygen atom at position 1, forming a 1-oxy-3H-pyrimidin-4-one structure. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,6-dimethylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-3-oxo-3,4-dihydropyrimidine with an oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

化学反应分析

Acid-Catalyzed Condensation Reactions

The compound participates in acid-catalyzed reactions due to its hydroxyl group and conjugated base stabilization. For example:

- Synthesis of Schiff base ligands : Reacts with aldehydes (e.g., 1-hydroxy-2-naphthaldehyde) in the presence of sulfuric acid to form stable Schiff bases. These ligands coordinate with metals like Cd(II) in a 2:1 (ligand:metal) ratio .

- Cyclization : Forms fused heterocycles under acidic conditions via intramolecular dehydration, as seen in pyrazolopyrimidine derivatives .

Reagents/Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 1-Hydroxy-2-naphthaldehyde | Sulfuric acid, ethanol | Cd(II) Schiff base complex | ~76% |

| Cyanoacetohydrazide | Dioxane, triethylamine | Pyrazolopyrimidine derivatives | 26–60% |

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile upon deprotonation, facilitated by resonance stabilization of the conjugate base. Key reactions include:

- Sulfonation : Reacts with sulfonyl chlorides to form sulfonamide derivatives, enhancing antibacterial activity .

- Alkylation : Methyl groups at positions 2 and 6 undergo electrophilic substitution, as demonstrated in the synthesis of thiosulfoesters .

Mechanism Example :Deprotonation 1 Hydroxy 2 6 dimethylpyrimidin 4 oneBaseConjugate baseElectrophileSubstituted product

Oxidation and Reduction

The compound’s hydroxyl and keto groups enable redox transformations:

- Oxidation : Using potassium permanganate or hydrogen peroxide converts the hydroxyl group to a ketone or carboxylic acid.

- Reduction : Sodium borohydride reduces the keto group to an alcohol, yielding dihydro derivatives.

Oxidation Data :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H2O2 | 2,6-Dimethylpyrimidine-1,4-dione | Catalytic Fe3+, 60°C |

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its hydroxyl and pyrimidine nitrogen atoms:

- Cd(II) Complexes : Binds Cd(II) in a bidentate manner, confirmed by DFT calculations and spectroscopic data .

- Cu(II) Complexes : Forms noncentrosymmetric structures with distorted square-planar geometry, exhibiting antibacterial activity .

Complexation Parameters :

| Metal | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cd(II) | 2:1 | Octahedral | Drug delivery, catalysis |

| Cu(II) | 1:1 | Square-planar | Antibacterial agents |

Tautomerism-Driven Reactivity

1-Hydroxy-2,6-dimethylpyrimidin-4-one exists in equilibrium between keto and enol forms, influencing its reactivity:

- Keto Form : Participates in electrophilic substitution at methyl groups .

- Enol Form : Engages in hydrogen bonding and nucleophilic reactions .

Tautomer Stability :

| Form | Energy (kcal/mol) | Dominant in |

|---|---|---|

| Keto | 0 (reference) | Solid state, acidic |

| Enol | +2.3 | Basic solutions |

科学研究应用

Chemistry

In the field of chemistry, 1-Hydroxy-2,6-dimethylpyrimidin-4-one serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new materials and compounds.

Biology

The compound has been extensively studied for its biological activities . Research indicates potential antimicrobial and anticancer properties. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications . It has shown promise as an enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases.

Case Study: Enzyme Inhibition

Research highlighted the compound's effectiveness in inhibiting specific enzymes linked to metabolic disorders. In vitro studies indicated a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its role in enhancing crop protection formulations has been explored, particularly as a component that improves the efficacy of herbicides and fungicides.

Case Study: Agrochemical Development

One study focused on the incorporation of this compound into herbicide formulations. The results showed enhanced herbicidal activity against target weeds compared to standard formulations without the compound.

作用机制

The mechanism of action of 1-Hydroxy-2,6-dimethylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in various biochemical processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The presence of the 1-oxy-3H-pyrimidin-4-one structure allows it to bind to the active sites of target enzymes, disrupting their normal function.

相似化合物的比较

Similar Compounds

2,4-dimethyl-1-oxy-3H-pyrimidin-4-one: Similar structure with methyl groups at positions 2 and 4.

2,6-dimethyl-1-oxy-3H-pyrimidin-2-one: Similar structure with an oxygen atom at position 2 instead of 4.

2,6-dimethyl-1-oxy-3H-pyrimidin-5-one: Similar structure with an oxygen atom at position 5 instead of 4.

Uniqueness

1-Hydroxy-2,6-dimethylpyrimidin-4-one is unique due to its specific substitution pattern and the presence of an oxygen atom at position 1. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

属性

CAS 编号 |

100114-61-2 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.142 |

IUPAC 名称 |

1-hydroxy-2,6-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-6(9)7-5(2)8(4)10/h3,10H,1-2H3 |

InChI 键 |

RVCHWPRPNFOSPE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N=C(N1O)C |

同义词 |

4-Pyrimidinol, 2,6-dimethyl-, 1-oxide (6CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。